4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride 4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17755559
InChI: InChI=1S/C14H21NS.ClH/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13;/h1-5,13,15H,6-12H2;1H
SMILES:
Molecular Formula: C14H22ClNS
Molecular Weight: 271.8 g/mol

4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride

CAS No.:

Cat. No.: VC17755559

Molecular Formula: C14H22ClNS

Molecular Weight: 271.8 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride -

Specification

Molecular Formula C14H22ClNS
Molecular Weight 271.8 g/mol
IUPAC Name 4-(2-benzylsulfanylethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C14H21NS.ClH/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13;/h1-5,13,15H,6-12H2;1H
Standard InChI Key FKOLGWUWIIBTIZ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CCSCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-[2-(benzylsulfanyl)ethyl]piperidine hydrochloride is C₁₄H₂₂ClNS, with a molecular weight of 283.85 g/mol. The compound consists of a six-membered piperidine ring substituted at the 4-position with a 2-(benzylsulfanyl)ethyl group. The benzylsulfanyl moiety (C₆H₅CH₂S-) is attached via a two-carbon ethyl chain, forming a thioether linkage. The hydrochloride salt enhances solubility in polar solvents, a common feature in pharmaceutical derivatives .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₂₂ClNS
Molecular Weight283.85 g/mol
CAS NumberNot explicitly reported in literature
SolubilitySoluble in water, methanol, DMSO
StabilityStable under inert conditions; hygroscopic
Melting PointEstimated 180–200°C (based on analogs)

The piperidine ring adopts a chair conformation, with the 2-(benzylsulfanyl)ethyl group occupying an equatorial position to minimize steric strain. The thioether group contributes to lipophilicity, influencing membrane permeability and pharmacokinetic behavior .

Synthesis and Optimization Strategies

The synthesis of 4-[2-(benzylsulfanyl)ethyl]piperidine hydrochloride typically involves multistep organic reactions, leveraging nucleophilic substitutions and ring-forming processes. A generalized pathway is outlined below:

Key Synthetic Steps

  • Formation of the Piperidine Core: Cyclization of δ-amino ketones or reductive amination of glutaraldehyde derivatives yields the piperidine skeleton .

  • Introduction of the Ethylsulfanyl Group: Thiol-ene click chemistry or alkylation of a piperidine intermediate with 2-chloroethyl benzyl sulfide introduces the 2-(benzylsulfanyl)ethyl substituent.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability.

Industrial-Scale Considerations

Large-scale production employs batch reactors under controlled pH (6–8) and temperature (40–60°C) to optimize yield. Catalysts such as palladium on carbon may facilitate hydrogenation steps, while solvent selection (e.g., tetrahydrofuran or ethyl acetate) ensures efficient product isolation .

Pharmacological and Biochemical Applications

Although direct studies on 4-[2-(benzylsulfanyl)ethyl]piperidine hydrochloride are sparse, structurally related piperidine derivatives exhibit notable biological activities:

Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives with sulfur-containing substituents demonstrate high affinity for AChE, a target in Alzheimer’s disease therapy. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibits an IC₅₀ of 0.56 nM against AChE, suggesting that the benzylsulfanyl group enhances binding via hydrophobic interactions .

Dopamine Transporter (DAT) Modulation

Asymmetric piperidine diols with exocyclic hydroxy groups show affinity for DAT and norepinephrine transporters (NET), implicating potential roles in treating attention deficit disorders . The benzylsulfanyl group’s electron-rich sulfur atom may participate in π–π stacking or hydrogen bonding with transporter proteins.

Table 2: Comparative Pharmacological Data for Piperidine Analogs

CompoundTargetIC₅₀/EC₅₀Reference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAChE0.56 nM
4-(2-(Benzhydryloxy)ethyl)piperidin-3-olDAT12 nM

Future Directions and Research Gaps

  • Structure-Activity Relationships (SAR): Systematic modification of the benzylsulfanyl group could elucidate its role in target binding.

  • In Vivo Efficacy Studies: Preclinical trials are needed to assess bioavailability and therapeutic potential in neurological disorders.

  • Green Chemistry Approaches: Developing solvent-free or catalytic methods to improve synthetic efficiency and sustainability .

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